Phenyl trifluoromethyl sulfoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
trifluoromethylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)12(11)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAJOJWOOXXUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430769 | |
| Record name | PHENYL TRIFLUOROMETHYL SULFOXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-18-4 | |
| Record name | PHENYL TRIFLUOROMETHYL SULFOXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Trifluoromethyl Sulfoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Phenyl Trifluoromethyl Sulfoxide and Its Derivatives
Direct Oxidation Routes from Sulfides
The oxidation of a sulfide (B99878) to a sulfoxide (B87167) is the most common and straightforward pathway for synthesizing phenyl trifluoromethyl sulfoxide. nih.gov The primary challenge in this transformation is controlling the reaction to prevent over-oxidation to the corresponding sulfone. nih.govnih.gov The electron-withdrawing nature of the trifluoromethyl (CF₃) group deactivates the sulfur atom, making oxidation more challenging compared to non-fluorinated analogues and necessitating specific activation methods. rsc.org
Peroxyacid-Mediated Oxidations
Peroxyacids are frequently employed as oxidants for the conversion of sulfides to sulfoxides. nih.gov These reagents are effective, but their application requires careful control of reaction conditions to achieve the desired selectivity.
Trifluoroperacetic acid (TFPAA) is a particularly potent oxidizing agent used for this transformation. nih.govwikipedia.org It is typically prepared in situ (in the reaction mixture) from trifluoroacetic acid (TFA) and an aqueous solution of hydrogen peroxide (H₂O₂), or from trifluoroacetic anhydride (B1165640) and concentrated H₂O₂. nih.govacs.org TFPAA is known to react more rapidly and at lower temperatures than many other peroxyacids, which can be an advantage in controlling the reaction. nih.gov
A developed protocol for the oxidation of trifluoromethyl sulfides to sulfoxides utilizes TFPAA generated in situ from trifluoroacetic acid and a 15% aqueous solution of H₂O₂. nih.gov This method is effective for a variety of aromatic and aliphatic substrates. nih.gov The general procedure involves the slow, dropwise addition of the H₂O₂ solution to a solution of the sulfide in trifluoroacetic acid at a controlled temperature, typically between 25-28°C. nih.gov
Achieving selective oxidation to the sulfoxide without forming the sulfone is a critical challenge. Over-oxidation is a common side reaction, especially with highly reactive oxidants like peroxyacids. nih.gov
Several strategies are employed to enhance selectivity:
Temperature Control: Maintaining a low and controlled temperature during the addition of the oxidant is crucial. The reaction is often strongly exothermic, and careful temperature management prevents runaway reactions and over-oxidation. nih.gov
Stoichiometry: Using a precise, often equimolar, amount of the oxidizing agent (e.g., H₂O₂) relative to the sulfide is key. rsc.org Excess oxidant significantly increases the likelihood of forming the sulfone.
Solvent Choice: The choice of solvent plays a dual role. Trifluoroacetic acid (TFA) not only serves as a precursor for TFPAA but also acts as an activating solvent. rsc.orgrsc.org Fluorinated alcohols like hexafluoro-2-propanol (HFIP) can also activate hydrogen peroxide. nih.govrsc.org Furthermore, TFA and HFIP can deactivate the resulting sulfoxide towards further oxidation by interacting with the sulfoxide group, thereby enhancing selectivity for the desired product. rsc.org In one study, using TFA as the solvent and activator for H₂O₂ oxidation proved effective in promoting the selective formation of aryl trifluoromethyl sulfoxides while minimizing sulfone by-products. rsc.orgrsc.org
Catalytic Oxidation Approaches
Catalytic methods offer an alternative to stoichiometric oxidants, often providing greater efficiency and selectivity under milder conditions. These approaches typically use an environmentally benign terminal oxidant like hydrogen peroxide, activated by a catalyst. nih.govmdpi.com
Both Brønsted and Lewis acids can catalyze the oxidation of sulfides.
Brønsted Acids: Strong Brønsted acids have been shown to catalyze the oxidation of phenyl trifluoromethyl sulfide with hydrogen peroxide. rsc.org Acids such as triflic acid are effective, leading to complete conversion of the sulfide. rsc.orgorganic-chemistry.org Trifluoroacetic acid (TFA) also functions as a Brønsted acid catalyst, activating H₂O₂ for the electrophilic attack on the sulfur atom. rsc.orgnih.gov
Lewis Acids: Lewis acids like scandium(III) triflate (Sc(OTf)₃), iron(III) chloride (FeCl₃), and boron trifluoride etherate (BF₃·OEt₂) have also been investigated as catalysts for this oxidation. rsc.orgorganic-chemistry.orguregina.ca For the oxidation of phenyl trifluoromethyl sulfide, FeCl₃ and BF₃·OEt₂ showed catalytic activity, though strong Brønsted acids were found to be more effective in achieving complete conversion. rsc.org
The table below summarizes the effect of various acid activators on the oxidation of phenyl trifluoromethyl sulfide with H₂O₂. rsc.org
Table 1: Oxidation of Phenyl Trifluoromethyl Sulfide with H₂O₂ in the Presence of Different Acid Activators
| Activator (10 mol%) | Conversion (%) | Product Selectivity (Sulfoxide) (%) | Product Selectivity (Sulfone) (%) |
|---|---|---|---|
| H₂SO₄ | 100 | 97 | 3 |
| TfOH | 100 | 98 | 2 |
| MsOH | 100 | 98 | 2 |
| TFA | 55 | >99 | <1 |
| AcOH | 0 | - | - |
| BF₃·OEt₂ | 100 | 98 | 2 |
Reaction conditions: Phenyl trifluoromethyl sulfide (0.5 mmol), H₂O₂ (0.6 mmol), activator (10 mol%), in HFIP (2 mL) at room temperature for 24 h. Data sourced from rsc.org.
A wide array of transition metal catalysts have been developed for the selective oxidation of sulfides, often using hydrogen peroxide as the terminal oxidant. mdpi.comjsynthchem.comresearchgate.netrsc.org These include catalysts based on molybdenum, titanium, manganese, iron, and rhodium. mdpi.comorganic-chemistry.orgresearchgate.netrsc.org
For the specific case of phenyl trifluoromethyl sulfide, several metal catalysts have been tested. In a comparative study, tungstic acid (H₂WO₄) was found to be the least selective catalyst, while methyltrioxorhenium (MTO) did not achieve complete conversion. rsc.org Iron(III) chloride (FeCl₃) provided results similar to those obtained with TFA as a catalyst. rsc.org Molybdenum catalysts, such as MoO₂Cl₂, are also known to be effective for the selective oxidation of various sulfides to sulfoxides using H₂O₂. researchgate.netcapes.gov.br
Table 2: Metal-Catalyzed Oxidation of Phenyl Trifluoromethyl Sulfide with H₂O₂
| Catalyst (10 mol%) | Conversion (%) | Product Selectivity (Sulfoxide) (%) | Product Selectivity (Sulfone) (%) |
|---|---|---|---|
| H₂WO₄ | 100 | 85 | 15 |
| MTO | 85 | >99 | <1 |
| FeCl₃ | 55 | >99 | <1 |
Reaction conditions: Phenyl trifluoromethyl sulfide (0.5 mmol), H₂O₂ (0.6 mmol), catalyst (10 mol%), in HFIP (2 mL) at room temperature for 24 h. Data sourced from rsc.org.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Phenyl trifluoromethyl sulfide |
| Phenyl trifluoromethyl sulfone |
| Trifluoroperacetic acid (TFPAA) |
| Trifluoroacetic acid (TFA) |
| Hydrogen peroxide |
| Trifluoroacetic anhydride |
| Hexafluoro-2-propanol (HFIP) |
| Triflic acid (TfOH) |
| Methanesulfonic acid (MsOH) |
| Acetic acid (AcOH) |
| Scandium(III) triflate (Sc(OTf)₃) |
| Iron(III) chloride (FeCl₃) |
| Boron trifluoride etherate (BF₃·OEt₂) |
| Tungstic acid (H₂WO₄) |
| Methyltrioxorhenium (MTO) |
One-Pot Synthetic Strategies
One-pot syntheses are highly valued in chemical production for their efficiency, reduced waste, and operational simplicity. In the context of aryl trifluoromethyl sulfoxides, these strategies combine multiple reaction steps into a single process without isolating intermediates.
Sequential Trifluoromethylthiolation and Oxidation Protocols
A highly effective and straightforward one-pot method has been developed for the synthesis of various aryl trifluoromethyl sulfoxides from different aromatic molecules. nih.govrsc.orgrsc.org This process involves an initial electrophilic trifluoromethylthiolation of an arene, followed by a selective oxidation of the resulting sulfide to the corresponding sulfoxide. nih.govrsc.orgnih.gov
The procedure typically uses a stable and easy-to-handle trifluoromethylthiolating agent, such as N-(4-chlorophenyl)-S-(trifluoromethyl)benzenesulfonamide (p-ClPhNHSCF₃), which is a modification of the original Billard reagent. nih.govrsc.orgnih.gov The subsequent oxidation is carried out using hydrogen peroxide (H₂O₂) as the oxidant. nih.govrsc.orgnih.gov A key component of this step is the use of trifluoroacetic acid (TFA) as a solvent and activator. nih.govrsc.orgnih.gov TFA enhances the electrophilic character of the hydrogen peroxide, enabling a non-catalyzed and highly selective oxidation of the trifluoromethyl sulfide to the sulfoxide. nih.govrsc.orgnih.gov It also deactivates the sulfoxide product against further oxidation to the sulfone, thus preventing a common side reaction. nih.govrsc.orgrsc.org
This one-pot process has been shown to provide superior yields compared to performing the trifluoromethylthiolation and oxidation in two separate steps. rsc.orgnih.gov The reaction conditions are generally mild, and the method is effective for a range of both activated and deactivated aromatic substrates, with observed yields often in the range of 78–93%. rsc.org For instance, the model substrate, phenyl trifluoromethyl sulfide, can be selectively oxidized to this compound with high conversion rates when using an equimolar amount of H₂O₂ in TFA. rsc.org
Table 1: One-Pot Synthesis of Aryl Trifluoromethyl Sulfoxides This table displays the results from a one-pot synthesis involving the trifluoromethylthiolation of various arenes followed by oxidation with 30% H₂O₂ in TFA.
| Starting Arene | Product | Yield (%) |
| Benzene (B151609) | This compound | 82% |
| Toluene | 4-Methylthis compound | 93% |
| Anisole | 4-Methoxythis compound | 91% |
| Naphthalene | Naphthalen-2-yl trifluoromethyl sulfoxide | 89% |
| Biphenyl | [1,1'-Biphenyl]-4-yl trifluoromethyl sulfoxide | 88% |
| Thiophene | Thiophen-2-yl trifluoromethyl sulfoxide | 78% |
| Data sourced from research on one-pot synthesis methodologies. rsc.org |
Alternative Synthetic Pathways
Beyond one-pot strategies, several other synthetic routes have been established for the preparation of this compound and its derivatives, each employing distinct chemical approaches.
Trifluoromethylation of Sulfur-Containing Precursors
A general method for the synthesis of ¹⁸F-labeled aryl trifluoromethyl sulfoxides utilizes the trifluoromethylation of sulfur-containing precursors. d-nb.inforesearchgate.net This approach is particularly valuable for applications in positron emission tomography (PET) tracer development. d-nb.inforesearchgate.net The process is a two-step, one-pot procedure that begins with a thiophenol precursor. d-nb.inforesearchgate.net
In the first step, the thiophenol is converted into the corresponding sulfinyl chloride intermediate. d-nb.inforesearchgate.net This is achieved by reacting the thiophenol with an oxidant like sulfuryl chloride in the presence of acetic acid. d-nb.inforesearchgate.net Following the formation of the sulfinyl chloride, the trifluoromethylation step is performed using a nucleophilic trifluoromethylating agent, such as the [¹⁸F]Ruppert-Prakash reagent ([¹⁸F]TMSCF₃), in the presence of an activator like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT). d-nb.inforesearchgate.net This reaction has demonstrated good functional group tolerance, successfully producing a variety of ¹⁸F-labeled aryl trifluoromethyl sulfoxides with radiochemical conversions (RCC) ranging from 15% to 94%. d-nb.inforesearchgate.net
Table 2: Synthesis of ¹⁸F-Labeled Aryl Trifluoromethyl Sulfoxides via Sulfinyl Chloride Intermediates This table shows the radiochemical conversion for various substrates using the described method.
| Substrate (Thiophenol Derivative) | Radiochemical Conversion (RCC) |
| Thiophenol | 94% |
| 4-Methylthiophenol | 84% |
| 4-Methoxythiophenol | 81% |
| 4-Chlorothiophenol | 75% |
| 4-Bromothiophenol | 69% |
| 2-Thiophenethiol | 15% |
| Data reflects standard reaction conditions involving conversion to sulfinyl chloride followed by reaction with [¹⁸F]Ruppert-Prakash reagent. d-nb.inforesearchgate.net |
Rearrangement Reactions in Trifluoromethyl Sulfoxide Synthesis
Rearrangement reactions offer a powerful and elegant way to construct complex molecules. In the synthesis of trifluoromethyl sulfoxides, several types of rearrangements have been employed, including sigmatropic rearrangements and the interrupted Pummerer reaction.
One notable example is the selenium-catalyzed tandem trifluoromethylthiolation/ rsc.orgnih.gov-sigmatropic rearrangement of tertiary allylic and propargylic alcohols. acs.orgnih.govacs.org This method provides direct access to various allylic and allenic trifluoromethyl sulfoxides in moderate to excellent yields. nih.govacs.org The reaction involves the electrophilic trifluoromethylthiolation of the alcohol, which forms an allylic trifluoromethanesulfenate intermediate that spontaneously undergoes a rsc.orgnih.gov-sigmatropic rearrangement to yield the final sulfoxide product. researchgate.net
Another approach involves a C–H fluoroalkylsulfinylation followed by an internal 2,3-sigmatropic rearrangement of arylhydroxylamines. researchgate.netacs.org This transformation uses electrophilic trifluoromethylthiolating reagents and proceeds through the nucleophilic trifluoromethylthiolation of the arylhydroxylamine, followed by the rearrangement involving a sulfur and oxygen transfer process to afford the desired fluoroalkyl sulfoxides. acs.org
The interrupted Pummerer reaction represents another key strategy. nih.govd-nb.info In this reaction, trifluoromethyl sulfoxides are activated with an acid anhydride, such as triflic anhydride (Tf₂O), to generate highly electrophilic trifluoromethylsulfonium salt intermediates. nih.govd-nb.info These intermediates can then react with nucleophilic arenes or heteroarenes, leading to C-H trifluoromethylthiolation. nih.gov This method has been successfully applied to a range of substrates, including indole (B1671886) and its derivatives. d-nb.info
Sulfinylation of Activated Arenes with Trifluoromethanesulfinyl Chloride
Direct sulfinylation of aromatic compounds provides another route to aryl trifluoromethyl sulfoxides. A method has been developed for the trifluoromethylsulfinylation of activated arenes using trifluoromethanesulfinyl chloride (CF₃SOCl) as the key reagent. citedrive.com This reaction is typically performed in the presence of a Lewis acid under mild and solvent-free conditions. citedrive.com The protocol has been shown to produce a series of aryl trifluoromethyl sulfoxides in moderate to high yields and can also be extended to the trifluoromethylsulfinylation of indoles without requiring an additive. citedrive.com
Divergent Synthesis via Tandem Trifluoromethylthiolation/Rearrangement
Divergent synthesis aims to create multiple distinct products from a common starting material by simply modifying the reaction conditions. Such a strategy has been successfully developed for the synthesis of trifluoromethyl sulfoxides. acs.org This approach is based on a tandem reaction sequence involving the trifluoromethylthiolation and subsequent rearrangement of allylic alcohols. acs.orgnih.govacs.org
By carefully regulating the reaction conditions, the pathway of the rearrangement can be controlled. acs.org For instance, using 1,1-diaryl-2-propen-1-ol as a substrate, a selenium-catalyzed tandem trifluoromethylthiolation/ rsc.orgnih.gov-sigmatropic rearrangement leads to the formation of γ,γ-diarylallyl trifluoromethyl sulfoxides. acs.org In contrast, by altering the conditions, such as adding triethylamine (B128534) and a chiral ligand, an alternative electrophilic trifluoromethylthiolation/1,2-rearrangement can be induced to produce β-SCF₃ carbonyl compounds. acs.org This divergent capability provides a versatile tool for accessing either trifluoromethyl sulfoxides or other valuable trifluoromethylthiolated compounds from the same precursor. acs.orgnih.govacs.org
Asymmetric Synthesis of Chiral Phenyl Trifluoromethyl Sulfoxides
The direct introduction of a stereocenter at the sulfur atom of this compound can be achieved through several asymmetric strategies, including the enantioselective oxidation of the corresponding sulfide, palladium-catalyzed reactions, and the resolution of racemic mixtures.
Enantioselective Oxidation of Sulfides
The most common approach to chiral sulfoxides is the enantioselective oxidation of prochiral sulfides. This transformation has been accomplished using various chiral reagents and catalysts.
The Sharpless asymmetric epoxidation protocol has been adapted for the enantioselective oxidation of sulfides. The Kagan-Modena modification, which utilizes a titanium(IV) isopropoxide catalyst, a chiral ligand such as diethyl tartrate (DET), and a hydroperoxide oxidant, is a prominent example. While specific data for the direct oxidation of phenyl trifluoromethyl sulfide using this exact methodology is not extensively documented in readily available literature, the general applicability of this system to aryl alkyl sulfides suggests its potential. The enantioselectivity of these reactions is highly dependent on the substrate, the chiral ligand, and the reaction conditions. For instance, the oxidation of various aryl alkyl sulfides using a Ti(O-i-Pr)4/(R,R)-DET/hydroperoxide system can afford sulfoxides with high enantiomeric excesses (ee).
A study on the enantioselective oxidation of various sulfides catalyzed by titanium complexes of 1,2-diarylethane-1,2-diols, which are conceptually related to the Sharpless ligands, demonstrated that the substitution pattern on the chiral ligand significantly influences the enantioselectivity. For example, using a titanium complex with (1R,2R)-1,2-di(4-t-butyl)phenyl-1,2-diol as the ligand, high enantioselectivities were achieved for aryl methyl and aryl benzyl (B1604629) sulfides. This suggests that optimization of the chiral ligand is crucial for achieving high ee in the oxidation of phenyl trifluoromethyl sulfide.
Table 1: Representative Enantioselective Oxidation of Aryl Sulfides using Titanium-Based Catalysts
| Sulfide | Chiral Ligand/Catalyst System | Oxidant | Yield (%) | ee (%) | Reference |
| Aryl Methyl Sulfides | Ti(O-i-Pr)4 / (R)-6,6'-Diphenyl-BINOL | aq. TBHP | up to 81 | up to 90 | nih.gov |
| Aryl Benzyl Sulfides | Ti(O-i-Pr)4 / (R)-6,6'-Diphenyl-BINOL | aq. TBHP | up to 81 | up to 90 | nih.gov |
| Aryl Methyl Sulfides | Ti-complex of 1,2-di(4-t-butyl)phenyl-1,2-diol | Not specified | Not specified | up to 90 | nih.gov |
| Aryl Benzyl Sulfides | Ti-complex of 1,2-di(4-t-butyl)phenyl-1,2-diol | Not specified | Not specified | up to 99 | nih.gov |
This table presents data for analogous aryl sulfoxides to illustrate the potential of the methodology for this compound.
Palladium-Catalyzed Asymmetric Synthesis from Sulfenate Anions
A more recent development in the synthesis of chiral sulfoxides involves the palladium-catalyzed asymmetric arylation of sulfenate anions. This method offers an alternative to oxidation and allows for the formation of the C-S bond stereoselectively. A (JosiPhos)Pd-based catalyst has been successfully employed for the enantioselective arylation of aryl sulfenate anions with aryl bromides, affording a wide range of enantioenriched diaryl and aryl heteroaryl sulfoxides. organic-chemistry.orgnih.govresearchgate.net
While a specific example for the synthesis of this compound from its corresponding sulfenate anion is not explicitly detailed, the methodology has been shown to be effective for a variety of substrates, suggesting its applicability. The reaction proceeds with good functional group compatibility and can generate sulfoxides that are challenging to prepare via traditional oxidation methods. organic-chemistry.orgnih.govresearchgate.net
Table 2: Palladium-Catalyzed Enantioselective Arylation of Aryl Sulfenate Anions
| Aryl Sulfenate Precursor | Aryl Bromide | Chiral Ligand | Yield (%) | ee (%) | Reference |
| Aryl Benzyl Sulfoxides | Various Aryl Bromides | JosiPhos-type | up to 98 | up to 98 | organic-chemistry.orgnih.govresearchgate.net |
| Aryl Benzyl Sulfoxides | Heteroaryl Bromides | JosiPhos-type | good | good | organic-chemistry.orgnih.govresearchgate.net |
This table showcases the general applicability of the palladium-catalyzed methodology for the synthesis of various chiral aryl sulfoxides.
Resolution of Racemic Mixtures
An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. This can be achieved through various techniques, with enantioselective chromatography being a particularly powerful method.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be particularly effective for the resolution of chiral sulfoxides. nih.govmdpi.comnih.gov
The separation of sulfoxide enantiomers on these columns is influenced by the nature of the chiral selector, the mobile phase composition, and the structure of the analyte. For instance, studies on a variety of chiral sulfoxides have shown that columns like amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(4-chloro-3-methylphenylcarbamate) are highly effective. nih.gov The choice of mobile phase, often a mixture of a polar organic solvent like methanol (B129727) or acetonitrile (B52724) with or without water, can significantly impact the retention and separation factors. nih.govnih.gov
Table 3: General Conditions for Chiral HPLC Separation of Sulfoxides
| Chiral Stationary Phase Type | Common Mobile Phases | General Observations |
| Polysaccharide-based (Cellulose/Amylose derivatives) | Methanol, Acetonitrile, Alcohol/Alkane mixtures | High separation factors achievable for many sulfoxides. nih.gov |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Polar organic | Shows universal chiral resolving ability for sulfoxides. nih.gov |
| Amylose tris(3,5-dimethylphenylcarbamate) | Polar organic | Highly successful for sulfoxide enantioseparation. nih.gov |
This table provides an overview of the types of chiral stationary phases and mobile phases that are generally effective for the resolution of chiral sulfoxides.
Chemical Reactivity and Transformation Pathways of Phenyl Trifluoromethyl Sulfoxide
Role as a Trifluoromethylating Agent
The trifluoromethyl group is a crucial structural motif in many pharmaceuticals, agrochemicals, and materials due to its ability to alter a molecule's physical, chemical, and physiological properties. acs.orgmdpi.com Phenyl trifluoromethyl sulfoxide (B87167) serves as a practical and accessible source for this important functional group. acs.orgorganic-chemistry.org
A significant application of phenyl trifluoromethyl sulfoxide is in the generation of trifluoromethylcopper (B1248711) ("CuCF₃"), a key intermediate for various trifluoromethylation reactions. acs.orgnih.govresearchgate.net This method provides an efficient route to "CuCF₃" from the readily available sulfoxide. acs.orgorganic-chemistry.org The generation process has been shown to be more efficient compared to using phenyl trifluoromethyl sulfone (PhSO₂CF₃), exhibiting higher reactivity and fewer side reactions. organic-chemistry.org
The "CuCF₃" species generated from this compound is highly effective for the trifluoromethylation of aryl halides. acs.orgorganic-chemistry.orgnih.gov This reaction proceeds efficiently with aryl iodides and activated aryl bromides, often without the need for additional ligands. acs.orgorganic-chemistry.org The methodology is robust, providing good yields for a range of substrates, including those that are electron-rich and electron-deficient. organic-chemistry.org While aryl iodides are generally good substrates, some activated aryl bromides also show moderate reactivity. organic-chemistry.org
Table 1: Examples of Trifluoromethylation of Aryl Halides using "CuCF₃" from this compound This table is representative of findings in the field and not exhaustive.
| Aryl Halide Substrate | Product | Yield (%) |
| 4-Iodoacetophenone | 4-(Trifluoromethyl)acetophenone | Good |
| 1-Iodo-4-nitrobenzene | 1-Nitro-4-(trifluoromethyl)benzene | Good |
| Methyl 4-iodobenzoate | Methyl 4-(trifluoromethyl)benzoate | Good |
| 4-Bromoacetophenone | 4-(Trifluoromethyl)acetophenone | Moderate |
Data compiled from studies on copper-mediated trifluoromethylation. acs.orgorganic-chemistry.org
Beyond substitution reactions with aryl halides, the "CuCF₃" reagent derived from this compound can participate in oxidative cross-coupling reactions. acs.orgorganic-chemistry.orgnih.govresearchgate.net This pathway allows for the introduction of the trifluoromethyl group onto terminal alkynes and arylboronic acids. acs.orgorganic-chemistry.org These reactions are typically carried out under an air atmosphere and result in good yields of the corresponding trifluoromethylated alkynes and arenes. organic-chemistry.org This demonstrates the versatility of the "CuCF₃" species generated from the sulfoxide for forming carbon-carbon bonds involving the CF₃ group. organic-chemistry.org
Table 2: Oxidative Cross-Coupling Reactions using "CuCF₃" This table illustrates the scope of the oxidative cross-coupling reactions.
| Substrate | Product Type | Yield |
| Phenylacetylene | Trifluoromethylated Alkyne | Good |
| Phenylboronic Acid | Trifluoromethylated Arene | Good |
Based on research into oxidative cross-coupling applications of in situ generated "CuCF₃". acs.orgorganic-chemistry.org
This compound also serves as a precursor for electrophilic trifluoromethylating agents. acs.orgbeilstein-journals.org This alternative pathway involves the activation of the sulfoxide to generate highly reactive sulfonium (B1226848) salts capable of transferring a "CF₃⁺" equivalent to nucleophiles.
A key method for generating electrophilic trifluoromethylating agents from this compound involves its reaction with arenes in the presence of triflic anhydride (B1165640). acs.orgbeilstein-journals.org This intermolecular condensation leads to the formation of stable S-(trifluoromethyl)diarylsulfonium triflates. acs.orgbeilstein-journals.org For example, reacting this compound with benzene (B151609) or substituted benzenes like fluorobenzene (B45895) yields the corresponding S-(trifluoromethyl)diphenylsulfonium triflates in good yields. beilstein-journals.org
These sulfonium salts are effective reagents for electrophilic trifluoromethylation. acs.org Their reactivity can be tuned by altering the substituents on the aryl rings; electron-withdrawing groups on the benzene rings of the sulfonium salt enhance the transfer of the trifluoromethyl group to electron-rich substrates. acs.org The first such reagent, a diaryl(trifluoromethyl)sulfonium salt, was reported by Yagupolskii and co-workers in 1984, which was prepared by reacting aryltrifluoromethyl sulfoxide with SF₃⁺SbF₆⁻ followed by an electron-rich arene. beilstein-journals.org
The diaryl(trifluoromethyl)sulfonium salts prepared from this compound react under mild conditions with a variety of aromatic systems to introduce the trifluoromethyl group. acs.org Electron-rich aromatic compounds such as p-hydroquinone, pyrrole, and aniline (B41778) have been successfully trifluoromethylated using these reagents, affording the corresponding trifluoromethylated products in moderate to high yields. acs.org This method provides a direct route for the electrophilic C-H trifluoromethylation of aromatic rings. acs.org The reaction with aniline, for instance, can yield a mixture of 2-trifluoromethylaniline and 4-trifluoromethylaniline. acs.org However, the reaction does not proceed with highly deactivated aromatic rings like nitrobenzene (B124822) or trifluoromethylbenzene. acs.org
Nucleophilic Trifluoromethylation via "CF3-" Synthons
This compound can generate a trifluoromethyl anion equivalent, which can then participate in nucleophilic addition reactions. cas.cnacs.org This transformation is typically induced by strong bases or reductive processes.
The interaction of this compound with alkoxides, such as potassium tert-butoxide, or hydroxides like potassium hydroxide, facilitates the cleavage of the C-S bond, yielding a "CF3-" synthon. cas.cnacs.orgnih.govcapes.gov.brcas.cn This reactive intermediate can then engage with various electrophiles. For instance, nonenolizable carbonyl compounds and disulfides can be efficiently trifluoromethylated using this method. cas.cnacs.orgacs.org this compound has been shown to be as effective as its sulfone counterpart in these reactions. cas.cncas.cnacs.org
The reaction with diphenyl disulfide, for example, produces phenyl trifluoromethyl sulfide (B99878) in good yield. cas.cn This method provides a convenient pathway for the introduction of the trifluoromethyl group into a range of molecules. cas.cnacs.orgacs.org
Table 1: Examples of Alkoxide-Induced Trifluoromethylation using this compound
| Electrophile | Product | Yield (%) |
| Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | High |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | High |
| Diphenyl disulfide | Phenyl trifluoromethyl sulfide | Good |
| Data sourced from multiple studies demonstrating the utility of this compound in nucleophilic trifluoromethylation. cas.cncas.cn |
Magnesium metal can induce a reductive desulfonylation of this compound, providing another route to a trifluoromethylating agent. cas.cncas.cnnih.govorganic-chemistry.org This process involves a single-electron transfer from magnesium to the sulfoxide, leading to the formation of a trifluoromethyl anion equivalent and magnesium benzenesulfinate. cas.cn This methodology has proven effective for the trifluoromethylation of aldehydes, including those that are enolizable. cas.cnorganic-chemistry.org
Table 2: Magnesium-Mediated Reductive Trifluoromethylation of Aldehydes
| Aldehyde | Product | Yield (%) |
| Anisaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 88 |
| Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | Moderate to Good |
| Enolizable aldehydes | Corresponding trifluoromethyl carbinols | Acceptable |
| Yields are representative and can vary based on specific reaction conditions. cas.cn |
Role as a Trifluoromethylthiolating Reagent
This compound has emerged as a valuable reagent for the direct introduction of the trifluoromethylthio (SCF3) group into organic molecules. d-nb.infonih.gov
A significant application of this compound is in the metal-free C-H trifluoromethylthiolation of arenes and heteroarenes. d-nb.infonih.govresearchgate.netrsc.orgsemanticscholar.org This transformation is typically achieved by activating the sulfoxide with an anhydride, such as triflic anhydride (Tf2O), which facilitates an electrophilic aromatic substitution-type reaction. d-nb.infosoton.ac.uk
The methodology is applicable to a wide range of substrates, including electron-rich heterocycles like indoles, pyrroles, thiophenes, and benzofurans, as well as less nucleophilic arenes. d-nb.inforesearchgate.net This approach has also been successfully employed for the late-stage functionalization of complex molecules, including drug derivatives and natural products. d-nb.infonih.gov A novel ester-derived trifluoromethyl sulfoxide has shown enhanced reactivity for the trifluoromethylthiolation of arenes. d-nb.info
Table 3: Metal-Free C-H Trifluoromethylthiolation of (Hetero)arenes
| Substrate | Product | Yield (%) |
| Indole (B1671886) | 3-(Trifluoromethylthio)indole | 70 |
| Pyrrole derivatives | Trifluoromethylthiolated pyrroles | Efficient |
| Benzothiophene (B83047) | C-H trifluoromethylthiolated benzothiophene | Efficient |
| Thiophene derivatives | C-H trifluoromethylthiolated thiophenes | Efficient |
| Benzofuran | C-H trifluoromethylthiolated benzofuran | Efficient |
| Yields are representative of the reported efficiency for various substrates. d-nb.infosoton.ac.uk |
The mechanism of the C-H trifluoromethylthiolation using this compound proceeds through an interrupted Pummerer reaction. d-nb.infonih.govmanchester.ac.ukwikipedia.orgclockss.orgresearchgate.net The reaction is initiated by the activation of the sulfoxide with an acid anhydride, like triflic anhydride, to form a highly electrophilic sulfonium intermediate. d-nb.infowikipedia.org
This intermediate then undergoes reaction with a (hetero)arene nucleophile to form a sulfonium salt. d-nb.infonih.gov Instead of a typical Pummerer rearrangement where a nucleophile would attack the α-carbon, the reaction is "interrupted." clockss.org A subsequent base, such as diethylamine, selectively cleaves the sulfur-aryl (or other R group) bond of the sulfonium salt, leading to the formation of the desired trifluoromethylthiolated product and regenerating a sulfide byproduct. d-nb.info The isolation and characterization of a sulfonium salt intermediate provides strong evidence for this proposed mechanism. d-nb.infonih.gov
Other Key Transformations
Beyond its primary roles in trifluoromethylation and trifluoromethylthiolation, this compound can be utilized in other significant transformations. For instance, it can serve as a precursor for the generation of trifluoromethylcopper ("CuCF3") species. organic-chemistry.orgresearchgate.netacs.org This is achieved by reacting the sulfoxide with a copper source and a suitable activator. The resulting "CuCF3" reagent can then be used in various copper-mediated cross-coupling reactions, such as the trifluoromethylation of aryl iodides, activated aryl bromides, terminal alkynes, and arylboronic acids. organic-chemistry.orgresearchgate.netacs.org this compound has been noted to be more efficient than its sulfone analogue for this purpose. organic-chemistry.org
Furthermore, phenyl trifluoromethyl sulfoxides can be synthesized through the oxidation of the corresponding phenyl trifluoromethyl sulfides, for example, using hydrogen peroxide in trifluoroacetic acid. rsc.org This provides a direct route to these valuable reagents from readily available starting materials. rsc.org
Tandem Rearrangement Reactions
Tandem reactions, where multiple bond-forming or breaking events occur sequentially in a single synthetic operation, represent an efficient strategy in organic synthesis. This compound and related structures are pivotal in several such transformations, often involving sigmatropic rearrangements.
A notable example is the divergent synthesis of allylic and allenic trifluoromethyl sulfoxides through a selenium-catalyzed tandem trifluoromethylthiolation/ researchgate.netrsc.org-sigmatropic rearrangement of tertiary allylic and propargylic alcohols. researcher.lifenih.gov This metal-free process provides facile access to these valuable sulfoxides in moderate to excellent yields. nih.gov The reaction proceeds via an electrophilic trifluoromethylthiolation of the alcohol, which then undergoes a spontaneous researchgate.netrsc.org-sigmatropic rearrangement. researchgate.net Concurrently, a complementary pathway mediated by a Lewis acid can steer the reaction towards a tandem trifluoromethylthiolation/1,2-rearrangement, yielding β-SCF3 carbonyl compounds. researcher.lifenih.gov The chemoselectivity between these two pathways highlights the nuanced reactivity that can be controlled by the choice of catalyst. nih.gov
Another significant tandem process involves the reaction of arylhydroxylamines with electrophilic trifluoromethylthiolating reagents to afford ortho-functionalized fluoroalkyl sulfoxides. researchgate.net Mechanistic studies and density functional theory (DFT) calculations suggest that this transformation proceeds through a nucleophilic trifluoromethylthiolation of the arylhydroxylamine, followed by an internal 2,3-sigmatropic rearrangement involving a sulfur and oxygen transfer. researchgate.net This method demonstrates good functional group tolerance and is applicable to the late-stage modification of complex molecules. researchgate.net
Furthermore, aryl sulfoxides can participate in tandem aromatic rearrangements. researchgate.net For instance, a tandem sequence involving a nih.govnih.gov-rearrangement of phenyl sulfoxides with allyl nitriles, followed by a rsc.orgrsc.org-Cope rearrangement, has been developed to produce ortho-functionalized phenyl sulfides. researchgate.net An alternative pathway allows for the synthesis of meta-functionalized phenyl sulfides through a similar nih.govnih.gov-rearrangement followed by a nucleophilic addition/DDQ-oxidation induced rsc.orgrsc.org-Cope rearrangement. researchgate.net
Table 1: Examples of Tandem Rearrangement Reactions
| Reaction Type | Reactants | Key Transformation | Product Class | Reference |
|---|---|---|---|---|
| Selenium-Catalyzed Rearrangement | Tertiary Allylic/Propargylic Alcohols, Electrophilic SCF3 Donor | Trifluoromethylthiolation / researchgate.netrsc.org-Sigmatropic Rearrangement | Allylic/Allenic Trifluoromethyl Sulfoxides | researcher.lifenih.gov |
| Lewis Acid-Mediated Rearrangement | Tertiary Allylic/Propargylic Alcohols, Electrophilic SCF3 Donor | Trifluoromethylthiolation / 1,2-Rearrangement | β-SCF3 Carbonyl Compounds | researcher.lifenih.gov |
| Sulfinylation of Arylhydroxylamines | Arylhydroxylamines, ArSO2SCF3 | Electrophilic Trifluoromethylthiolation / 2,3-Sigmatropic Rearrangement | ortho-Trifluoromethylsulfinylated Anilines | researchgate.net |
| Tandem Aromatic Rearrangement | Phenyl Sulfoxides, Allyl Nitriles | nih.govnih.gov-Rearrangement / rsc.orgrsc.org-Cope Rearrangement | ortho- or meta-Functionalized Phenyl Sulfides | researchgate.net |
Reactivity in Cascade Processes
Cascade reactions, also known as domino reactions, offer a powerful means to rapidly increase molecular complexity from simple starting materials in a single pot. In these processes, the product of an initial reaction becomes the substrate for a subsequent transformation. The reactivity of aryl sulfoxides is well-suited for initiating such cascades.
A significant class of cascade reactions involving aryl sulfoxides is the interrupted Pummerer reaction followed by a rsc.orgrsc.org sigmatropic rearrangement. researchgate.net This sequence is initiated by the reaction of alkenyl or aryl sulfoxides with unsaturated nucleophiles like allylic silanes, ketones, or phenols. This first step generates a key sulfonium intermediate. This intermediate is primed to undergo a charge-accelerated rsc.orgrsc.org sigmatropic rearrangement with high regioselectivity. researchgate.net This powerful cascade allows for the construction of complex molecular architectures, such as C3-arylated benzofurans from benzothiophene S-oxides and phenols, under transition-metal-free conditions. researchgate.net
While many modern cascade reactions for trifluoromethylation utilize sources like CF3Br under visible light catalysis to generate trifluoromethyl radicals for subsequent cyclizations, the direct use of this compound in such photocatalyzed cascades is a developing area. nih.govresearchgate.net However, this compound is instrumental in preparing "CuCF3" species, which are highly effective reagents for cross-coupling reactions. researcher.life These coupling reactions can serve as the entry point into more complex cascade sequences.
Another relevant cascade involves a Prins cyclization and Friedel–Crafts reaction sequence. beilstein-journals.org Although not directly initiated by a sulfoxide, this type of cascade, which generates carbenium ions that are trapped by arenes, demonstrates the type of multi-step, one-pot transformations where trifluoromethyl-containing building blocks could be incorporated. beilstein-journals.org
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms
The reactivity of phenyl trifluoromethyl sulfoxide (B87167) is centered around the unique properties of the sulfoxide group activated by the highly electronegative trifluoromethyl moiety. This activation facilitates several important transformations.
The interrupted Pummerer reaction has emerged as a powerful method for carbon-carbon and carbon-heteroatom bond formation. When applied to trifluoromethyl sulfoxides, it provides a novel pathway for trifluoromethylthiolation. The reaction is distinct from the classical Pummerer rearrangement, which typically involves an alkyl sulfoxide rearranging to an α-acyloxy-thioether. dokumen.pub
The process begins with the activation of the trifluoromethyl sulfoxide with a strong electrophilic activator, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nih.govresearchgate.net This activation generates a highly electrophilic sulfonium (B1226848) salt intermediate. nih.gov Unlike a traditional Pummerer reaction where a proton on an α-carbon would be eliminated, this intermediate is instead intercepted by a nucleophile, such as an arene or heteroarene. This step is characteristic of the "interrupted" pathway. nih.govresearchgate.net
The proposed mechanism involves the following key steps:
Activation: The sulfoxide oxygen atom attacks the anhydride (Tf₂O), forming an electrophilic intermediate (a sulfonium salt). nih.gov
Nucleophilic Attack: A (hetero)arene acts as a nucleophile, attacking the electrophilic sulfur center to form a new sulfonium salt. Experimental evidence for this pathway includes the successful isolation and characterization of such a sulfonium salt intermediate. nih.govresearchgate.netresearcher.life
Selective Deprotection: The final step involves the selective removal of the phenyl group (or another non-trifluoromethyl group) from the sulfonium salt, often facilitated by a base like diethylamine, to yield the trifluoromethylthiolated arene. nih.gov This build-up and selective deconstruction strategy is a cornerstone of this methodology. nih.govresearchgate.net
This sequence allows for the metal-free C-H trifluoromethylthiolation of a variety of aromatic and heteroaromatic compounds, including complex molecules like drug derivatives and natural products. nih.gov
Phenyl trifluoromethyl sulfoxide serves as a practical and efficient precursor for generating trifluoromethylcopper (B1248711) ("CuCF₃"), a key reagent for trifluoromethylation reactions. researchgate.netacs.org The mechanism involves the cleavage of the carbon-sulfur bond in the sulfoxide. dicp.ac.cn
The process is typically initiated by reacting this compound with a copper(I) salt, such as copper(I) chloride (CuCl), in the presence of a base like potassium tert-butoxide (KOtBu). dicp.ac.cn The base facilitates the cleavage of the S-CF₃ bond, leading to the in situ formation of the "CuCF₃" species. dokumen.pub This method provides a valuable alternative to other trifluoromethyl sources like TMSCF₃ (the Ruppert-Prakash reagent). researchgate.net
Once generated, the "CuCF₃" reagent can participate in several types of coupling reactions:
Cross-Coupling with Aryl Halides: It can efficiently trifluoromethylate aryl iodides and activated aryl bromides, often without the need for additional ligands. researchgate.netacs.org
Oxidative Cross-Coupling: Under an air atmosphere, the "CuCF₃" species can undergo oxidative cross-coupling with terminal alkynes and arylboronic acids to produce the corresponding trifluoromethylated products. researchgate.netacs.org
This method highlights the utility of this compound as a readily available and stable solid for generating a versatile trifluoromethylating agent under relatively mild conditions.
Computational and Quantum Chemical Approaches
Theoretical studies, particularly those using Density Functional Theory (DFT), have been instrumental in validating proposed reaction mechanisms and understanding the factors that control selectivity in reactions involving this compound.
Computational modeling has provided significant support for the mechanisms of reactions involving trifluoromethyl sulfoxides. For the interrupted Pummerer reaction, DFT calculations have been used to model the proposed pathway. nih.gov These studies corroborate the formation of key intermediates, such as the initial electrophilic species generated upon reaction with Tf₂O and the subsequent sulfonium salt formed after attack by an arene. nih.gov
DFT studies have also been applied to understand the formation of trifluoromethylating agents. For instance, calculations have been used to investigate the formation of S-(trifluoromethyl)diarylsulfonium salts, which are themselves effective electrophilic trifluoromethylating agents derived from this compound. acs.orgacs.org The calculations help to elucidate the stability and electronic properties of these reagents. Furthermore, DFT studies on the formation of related trifluoromethyl thianthrenium triflate reagents detail the energetics (ΔH and ΔG) of the proposed formation mechanism, lending crucial support to the hypothesized pathways. acs.org
One of the critical questions in the interrupted Pummerer reaction for trifluoromethylthiolation is the chemoselective cleavage of the non-trifluoromethyl group (e.g., benzyl (B1604629) or phenyl) over the C-CF₃ bond in the final deprotection step. DFT calculations have been employed to investigate this crucial step. nih.govresearchgate.net
The computational results for a benzyl-substituted trifluoromethyl sulfoxide showed that the transition state for the nucleophilic substitution at the benzylic carbon is significantly lower in energy than the transition state for the attack at the trifluoromethyl group. This energetic difference explains the observed high chemoselectivity, where the benzyl group is selectively removed, leaving the desired trifluoromethylthioether product. researchgate.net These theoretical findings are essential for the rational design of new sulfoxide-based reagents, ensuring that the desired group is cleaved selectively. nih.gov
Advanced Applications in Chemical Synthesis
Catalysis and Ligand Development
The distinct stereoelectronic nature of the sulfoxide (B87167) group has made it a valuable component in the design of catalysts and ligands. Phenyl trifluoromethyl sulfoxide and its derivatives are instrumental in this field, both as chiral auxiliaries and as precursors to catalytically active species.
Chiral sulfoxides have been successfully employed as ligands in a multitude of transition-metal-catalyzed asymmetric reactions. nih.govresearchgate.net The sulfur atom in a sulfoxide is a stereocenter, and when prepared in an enantiopure form, these compounds can effectively transfer stereochemical information during a catalytic cycle. The use of chiral sulfoxides as ligands for transition metals in asymmetric catalysis has been a subject of extensive study and development. nih.gov
These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of reactions such as hydrogenations, cycloadditions, and C-C bond-forming reactions. In some advanced catalytic systems, a chiral sulfoxide can act as a directing group that is later eliminated and can be recovered without any loss of its enantiopurity, making the process more efficient and sustainable. chemrxiv.org The specific application of this compound as a direct chiral ligand is an area of ongoing research, with its strong electron-withdrawing properties expected to modulate the electronic character of the metal center, thereby influencing catalytic activity and selectivity.
A significant application of this compound (PhSOCF₃) is its role as an efficient precursor for generating trifluoromethylcopper (B1248711) ("CuCF₃"), a key reagent in trifluoromethylation reactions. organic-chemistry.orgacs.orgresearchgate.net This transformation is typically achieved by reacting PhSOCF₃ with a copper salt and a suitable activator. Research has shown that PhSOCF₃ is a more reactive and efficient precursor than its sulfone analog, phenyl trifluoromethyl sulfone (PhSO₂CF₃), leading to higher yields of the "CuCF₃" species with fewer side reactions. organic-chemistry.org
The generated "CuCF₃" reagent is highly effective for the trifluoromethylation of various substrates, including aryl iodides and activated aryl bromides, often without the need for additional complex ligands. organic-chemistry.orgacs.org This method provides a cost-effective and operationally simple approach to synthesizing organofluorine compounds. organic-chemistry.org The "CuCF₃" species can also participate in oxidative cross-coupling reactions with terminal alkynes and arylboronic acids. organic-chemistry.orgresearchgate.net
Table 1: Comparison of Precursors for "CuCF₃" Generation
Building Block in Complex Molecule Synthesis
This compound serves not only as a source of reactive intermediates but also as a versatile building block for constructing complex molecules, particularly those containing fluorine.
The primary role of this compound as a building block is to facilitate the introduction of the trifluoromethyl (CF₃) group into organic molecules. As detailed previously, its ability to generate "CuCF₃" allows for the efficient trifluoromethylation of aryl halides. organic-chemistry.orgacs.org This reaction is a cornerstone in the synthesis of a wide array of fluorinated aromatic compounds.
Furthermore, this compound is part of a broader class of fluorinated organosulfur compounds that serve as powerful reagents for various fluoroalkylations. cas.cn Methodologies have been developed for the one-pot synthesis of diverse aryl trifluoromethyl sulfoxides from different aromatic precursors. rsc.org This involves an initial trifluoromethylthiolation followed by a selective oxidation, providing streamlined access to this important class of fluorinated molecules. rsc.org These sulfoxides can then be used in subsequent transformations. For instance, related α-fluoro sulfoxides are known precursors for the synthesis of terminal fluoroalkenes, which are valuable synthetic intermediates. orgsyn.org
The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov this compound and its derivatives offer an advanced method for this purpose through a metal-free C-H trifluoromethylthiolation reaction. nih.govsoton.ac.uk
This strategy uses a trifluoromethyl sulfoxide activated by an acid anhydride (B1165640), which then reacts with (hetero)arenes via an interrupted Pummerer-type reaction mechanism. soton.ac.uk This approach is notable for its ability to functionalize a variety of substrates, including complex molecules relevant to the pharmaceutical and agrochemical industries. nih.gov The late-stage functionalization of drug molecules and natural product derivatives demonstrates the power of this method to modify intricate molecular architectures, providing rapid access to novel analogs with potentially improved biological properties. nih.govsoton.ac.uk
Table 2: Scope of Metal-Free C-H Trifluoromethylthiolation of (Hetero)arenes Using Trifluoromethyl Sulfoxides
The synthesis of functional materials often requires the precise installation of specific functional groups to tune their electronic, optical, or physical properties. Organofluorine compounds are of great interest for the development of new materials. rsc.org this compound provides a pathway to such materials through the synthesis of trifluoromethylated building blocks.
The metal-free C-H trifluoromethylthiolation methodology, enabled by trifluoromethyl sulfoxides, has been successfully applied to precursors for functional materials. nih.gov For example, this method has been used for the trifluoromethylthiolation of pyrene, a polycyclic aromatic hydrocarbon used in molecular electronics and fluorescent probes. nih.gov Similarly, a BINOL (1,1'-bi-2-naphthol) derivative, a scaffold for chiral ligands and catalysts, has also been successfully functionalized using this approach. nih.gov The ability to incorporate the SCF₃ group into these foundational structures opens up new avenues for creating advanced materials with tailored properties for applications in catalysis, optics, and materials science.
Emerging Research Frontiers of Phenyl Trifluoromethyl Sulfoxide
Applications in Pharmaceutical and Agrochemical Research
The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, into organic molecules has become a pivotal strategy in the development of new pharmaceuticals and agrochemicals. Phenyl trifluoromethyl sulfoxide (B87167) serves as a key player in this arena, primarily through its role in trifluoromethylation reactions.
Modulating Biological Properties through Trifluoromethylation
The trifluoromethyl group is often referred to as a "super functional group" in drug discovery due to its ability to significantly alter the physicochemical and biological properties of a molecule. researchgate.net The incorporation of a CF3 group can lead to:
Enhanced Lipophilicity : The high electronegativity of fluorine atoms can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes.
Improved Metabolic Stability : The strong carbon-fluorine bond is resistant to metabolic degradation by enzymes in the body, leading to a longer half-life of the drug.
Increased Binding Affinity : The trifluoromethyl group can influence the conformation of a molecule, leading to a better fit with its biological target and thus higher potency.
Altered Acidity/Basicity : The electron-withdrawing nature of the CF3 group can impact the pKa of nearby functional groups, which can affect a drug's solubility and absorption.
The introduction of a trifluoromethyl group can modulate the biological properties of molecules, potentially enhancing their potency, selectivity, and metabolic stability. smolecule.com Organofluorine compounds, in general, have significant potential in the development of bioactive compounds, agrochemicals, and pharmaceuticals due to their unique chemical, physical, and physiological properties. rsc.org
A notable application of phenyl trifluoromethyl sulfoxide is in the generation of trifluoromethylcopper (B1248711) ("CuCF3"), a key reagent for trifluoromethylation reactions. researchgate.netnih.govorganic-chemistry.orgacs.org This method allows for the efficient transfer of the CF3 group to a wide range of molecules.
Late-Stage Functionalization of Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing functional groups into complex molecules, such as drug candidates or natural products, at a late stage of the synthesis. rsc.orgwuxiapptec.comrsc.org This approach allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies without the need to redesign the entire synthetic route.
This compound, through the generation of the "CuCF3" species, has proven to be a valuable tool for LSF. organic-chemistry.org This reagent can participate in efficient trifluoromethylations of aryl iodides and activated aryl bromides. nih.govacs.org Furthermore, it can undergo oxidative cross-coupling with terminal alkynes and arylboronic acids, enabling the introduction of the trifluoromethyl group into a variety of complex molecular scaffolds. nih.govorganic-chemistry.orgacs.org This capability is crucial for modifying advanced intermediates and diversifying lead structures in the quest for new and improved drugs and agrochemicals. wuxiapptec.com
Role in Drug Design and Development
The unique properties conferred by the trifluoromethyl group make it a highly desirable feature in the design of new drugs. researchgate.netmdpi.com this compound, as a source of this critical functional group, plays a significant role in modern drug design and development. rsc.orgchemimpex.com The ability to introduce a CF3 group can transform a molecule with modest biological activity into a potent and effective therapeutic agent. chemimpex.com
The trifluoromethyl group is a valuable functional group in pharmaceuticals due to its unique properties like enhanced lipophilicity and metabolic stability. smolecule.com Researchers have successfully utilized phenyl trifluoromethyl sulfide (B99878), a closely related compound, in the creation of novel compounds with improved biological activity. chemimpex.com The trifluoromethylation of molecules is a key step in the synthesis of many modern drugs. mdpi.com
Material Science and Advanced Materials Development
The influence of the trifluoromethyl group extends beyond the life sciences into the realm of material science. The unique electronic properties and stability associated with this group make this compound and related compounds valuable precursors for the development of advanced materials.
Development of Fluorinated Polymers
Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The introduction of trifluoromethyl groups into polymer structures can further enhance these characteristics. While direct research on the use of this compound in polymer synthesis is emerging, the potential is evident from studies on related compounds. For instance, the presence of a phenyl ring allows for potential attachment to various polymer backbones, which could lead to the development of novel fluorinated polymers with specific, desirable properties. smolecule.com
Creation of Materials with Specific Electronic Characteristics
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of a molecule. This characteristic is being exploited in the design of new organic materials for electronic applications. Research has shown that trifluoromethylphenyl-substituted molecules can exhibit n-type (electron-transporting) characteristics, which are essential for the fabrication of organic electronic devices such as field-effect transistors (FETs). rsc.org The unique combination of a sulfur atom and a trifluoromethyl group in compounds like phenyl trifluoromethyl sulfide imparts distinct reactivity and electronic profiles, making them suitable for developing advanced materials with specific electronic characteristics. smolecule.com
Electrochemical Applications
Additives in Energy Storage Systems
Research into the application of this compound as an additive in energy storage systems, such as lithium-ion batteries, is an emergent field. Currently, publicly available research data specifically detailing its performance and effects as an electrolyte additive is limited. While related fluorine-containing compounds are being explored for their potential to enhance battery performance, specific studies on this compound in this context are not prominently documented in scientific literature.
The theoretical interest in such compounds often stems from the unique properties imparted by the trifluoromethyl group, which can influence factors like electrochemical stability and ionic conductivity of the electrolyte. However, without dedicated research findings, any potential benefits or drawbacks of using this compound for this purpose remain speculative.
Further investigation and publication of research are necessary to determine if this compound holds promise as a functional additive for improving the efficiency, longevity, or safety of next-generation energy storage devices.
Q & A
Q. What is the role of phenyl trifluoromethyl sulfoxide as a trifluoromethylating agent in organic synthesis?
this compound (PTFMS) acts as a nucleophilic "CF₃⁻" synthon, enabling trifluoromethylation of carbonyl compounds, disulfides, and electrophiles. This methodology leverages alkoxide or hydroxide bases to activate PTFMS, releasing CF₃⁻ for reactions . Its commercial availability and straightforward synthesis from trifluoromethane make it a practical choice for introducing trifluoromethyl groups into target molecules .
Q. How is this compound synthesized, and what are its key purity criteria?
PTFMS is synthesized via reaction of trifluoromethane with diphenyl disulfide or related sulfur-containing precursors. Key purity indicators include nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of sulfone byproducts) and differential scanning calorimetry (DSC) to confirm thermal stability . Chromatographic methods (HPLC or GC-MS) are recommended for quantifying impurities .
Q. What analytical techniques are essential for characterizing this compound in crystallographic studies?
Single-crystal X-ray diffraction is critical for resolving its crystal structure, including disorder modeling (e.g., solvent molecules in lattice sites) and hydrogen-bonding networks. For example, in co-crystals with pyrimethamine, PTFMS forms N–H⋯O and C–H⋯F interactions, validated using R-factors (<0.05) and refinement software .
Advanced Research Questions
Q. What mechanistic insights explain the nucleophilic trifluoromethylation efficiency of this compound compared to sulfone analogs?
PTFMS exhibits higher reactivity than its sulfone counterpart due to the sulfoxide’s polarizable S=O bond, which facilitates base-induced cleavage to generate CF₃⁻. Kinetic studies using isotopic labeling (e.g., ¹⁸O in sulfoxide) reveal faster CF₃⁻ release under hydroxide conditions compared to sulfones, as shown in competing reactions with benzaldehyde .
Q. How can reaction conditions be optimized for PTFMS-mediated trifluoromethylation in sensitive substrates?
Solvent choice (e.g., DMSO or THF) and temperature control are critical. For thermally labile substrates, reactions at 0–25°C in aprotic solvents minimize side reactions. Gram-scale syntheses require stoichiometric base (e.g., KOH) and inert atmospheres to prevent oxidation . Post-reaction quenching with aqueous HCl preserves product integrity .
Q. What strategies mitigate instability issues of this compound under acidic or oxidative conditions?
PTFMS degrades via acid-catalyzed hydrolysis or oxidation to the sulfone. Stabilization methods include storage under nitrogen at −20°C and avoidance of protic solvents. DSC analysis shows decomposition onset at ~150°C, guiding safe handling protocols .
Q. How does PTFMS compare to newer electrophilic trifluoromethylating reagents in stereoselective synthesis?
PTFMS provides nucleophilic CF₃⁻, complementing electrophilic reagents like Togni’s reagent. While less stereoselective in C–H functionalization, PTFMS excels in S–CF₃ bond formation (e.g., with thiols). Competitive studies show >90% yield in disulfide trifluoromethylation, outperforming Umemoto’s reagent in sulfur-rich systems .
Q. What are the applications of PTFMS in synthesizing bioactive molecules or supramolecular architectures?
PTFMS is used in antifolate drug derivatives (e.g., pyrimethaminium salts) and agrochemical intermediates. Its sulfoxide group participates in hydrogen-bonded synthons, enabling co-crystallization with APIs for enhanced solubility, as demonstrated in pyrimethamine-DMSO co-crystals .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
